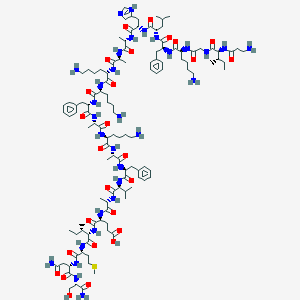
(4-Méthoxyphényl)diphénylsulfonium triflate
Vue d'ensemble
Description
(4-Methoxyphenyl)diphenylsulfonium triflate, also known as (4-Methoxyphenyl)diphenylsulfonium trifluoromethanesulfonate, is a chemical compound with the molecular formula C20H17F3O4S2 and a molecular weight of 442.47 g/mol . This compound is primarily used as a cationic photoinitiator and a photoacid generator . It is known for its ability to generate strong acids upon exposure to light, making it valuable in various photochemical applications .
Applications De Recherche Scientifique
(4-Methoxyphenyl)diphenylsulfonium triflate has several scientific research applications:
Mécanisme D'action
Target of Action
It is known to be a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate reactions, such as polymerization.
Mode of Action
As a cationic photoinitiator, (4-Methoxyphenyl)diphenylsulfonium triflate absorbs light and undergoes a photochemical reaction to generate a reactive species. This species can then initiate further chemical reactions . The exact nature of these reactions and the resulting changes would depend on the specific context in which the compound is used.
Biochemical Pathways
As a photoinitiator, it is likely involved in pathways related to the reactions it initiates upon light absorption .
Result of Action
The molecular and cellular effects of (4-Methoxyphenyl)diphenylsulfonium triflate’s action would depend on the specific reactions it initiates as a photoinitiator . These effects could range from the formation of new compounds to the initiation of polymerization reactions.
Action Environment
Environmental factors such as light intensity, wavelength, and exposure duration can significantly influence the action, efficacy, and stability of (4-Methoxyphenyl)diphenylsulfonium triflate. As a photoinitiator, its activity is directly related to the presence and characteristics of light .
Méthodes De Préparation
The synthesis of (4-Methoxyphenyl)diphenylsulfonium triflate typically involves the reaction of phenyl sulfoxide with 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency .
Analyse Des Réactions Chimiques
(4-Methoxyphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
(4-Methoxyphenyl)diphenylsulfonium triflate is unique due to its specific photoinitiating and photoacid generating properties . Similar compounds include:
(4-Phenoxyphenyl)diphenylsulfonium triflate: Another photoinitiator with similar applications.
(4-Phenylthiophenyl)diphenylsulfonium triflate: Known for its use in photochemical reactions.
Triphenylsulfonium triflate: A widely used photoinitiator in various industries.
These compounds share similar photoinitiating properties but differ in their specific chemical structures and reactivity .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUSZOLVSDXDOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469550 | |
| Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116808-67-4 | |
| Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
